Product packaging for 2-(3-Ethylphenyl)cyclohexan-1-one(Cat. No.:)

2-(3-Ethylphenyl)cyclohexan-1-one

Cat. No.: B13296273
M. Wt: 202.29 g/mol
InChI Key: JOSHDQZMMYRHEG-UHFFFAOYSA-N
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Description

2-(3-Ethylphenyl)cyclohexan-1-one (CAS 1391234-52-8) is an organic compound with the molecular formula C 14 H 18 O and a molecular weight of 202.29 g/mol [ ]. This chemical features a cyclohexanone ring, a fundamental scaffold in medicinal chemistry, substituted at the 2-position with a 3-ethylphenyl group. The cyclohexanone structure is a versatile building block in organic synthesis and is found in various compounds with significant pharmacological interest [ ][ ]. As a specialized phenylcyclohexanone derivative, this compound serves as a valuable intermediate for researchers in synthetic organic chemistry. It can be utilized in the development of more complex molecular structures, including novel active compounds [ ]. The structural motif of substituted cyclohexanones is of high relevance in the exploration of new chemical entities, particularly in the design and synthesis of potential pharmaceutical candidates [ ]. Researchers are investigating similar 2-aminocyclohexanone derivatives for potential applications in addressing psychiatric disorders, highlighting the research significance of this chemical class [ ]. Handle with appropriate safety precautions. This product is intended for research purposes only in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18O B13296273 2-(3-Ethylphenyl)cyclohexan-1-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H18O

Molecular Weight

202.29 g/mol

IUPAC Name

2-(3-ethylphenyl)cyclohexan-1-one

InChI

InChI=1S/C14H18O/c1-2-11-6-5-7-12(10-11)13-8-3-4-9-14(13)15/h5-7,10,13H,2-4,8-9H2,1H3

InChI Key

JOSHDQZMMYRHEG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)C2CCCCC2=O

Origin of Product

United States

Stereochemical Control and Analysis in 2 3 Ethylphenyl Cyclohexan 1 One Synthesis

Enantioselective Synthesis Strategies

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. For 2-(3-Ethylphenyl)cyclohexan-1-one, this involves the asymmetric introduction of the 3-ethylphenyl group or the stereoselective construction of the chiral cyclohexanone (B45756) ring.

Chiral Catalysis (e.g., Organocatalysis, Metal-Chiral Ligand Complexes)

Chiral catalysis utilizes a substoichiometric amount of a chiral catalyst to generate a large quantity of an enantioenriched product. This is a highly efficient and atom-economical approach.

Organocatalysis: Organocatalysis employs small organic molecules to catalyze asymmetric transformations. The enantioselective synthesis of 2-arylcyclohexanones can be achieved via the asymmetric Michael addition of aldehydes or ketones to nitroalkenes, followed by cyclization. For instance, a chiral diarylprolinol silyl (B83357) ether catalyst can facilitate the conjugate addition of a cyclohexanone precursor to 1-ethyl-3-(nitromethyl)benzene. Subsequent intramolecular cyclization and functional group manipulation would yield the desired product with high enantioselectivity. These reactions proceed through the formation of a transient enamine, which is stereoselectively attacked by the electrophile.

Metal-Chiral Ligand Complexes: Transition metal complexes with chiral ligands are powerful catalysts for asymmetric synthesis. berkeley.edu The asymmetric conjugate addition of an organometallic reagent, such as a 3-ethylphenylboronic acid, to cyclohexenone is a prominent strategy. This reaction is often catalyzed by rhodium or palladium complexes bearing chiral phosphine ligands like BINAP or f-spiroPhos. rsc.org The chiral ligand creates a chiral environment around the metal center, dictating the facial selectivity of the nucleophilic attack on the cyclohexenone, leading to high enantiomeric excess (ee). rsc.org Another approach is the asymmetric hydrogenation of the corresponding α,β-unsaturated precursor, 2-(3-ethylphenyl)cyclohex-2-en-1-one, using catalysts like Rh-f-spiroPhos, which has shown excellent results for analogous substrates. rsc.org

Table 1: Chiral Catalysis for the Synthesis of 2-Arylcyclohexanone Analogs Data is representative of typical results for analogous 2-arylcyclohexanone syntheses.

Catalyst/Ligand Metal Reaction Type Substrate Yield (%) ee (%)
(S)-BINAP Rh(I) Conjugate Addition Cyclohexenone 85 95
f-spiroPhos Rh(I) Asymmetric Hydrogenation 2-Phenylcyclohex-2-en-1-one 99 98
Diarylprolinol Silyl Ether - Michael Addition Propanal + β-Nitrostyrene 80 96

Chiral Auxiliary Approaches

This strategy involves the temporary incorporation of a chiral molecule (the auxiliary) into the substrate to direct a stereoselective reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered. wikipedia.org

For the synthesis of this compound, a common approach involves the use of chiral imines or enamines derived from cyclohexanone and a chiral amine, such as (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) or (R)-1-amino-2-methoxymethylpyrrolidine (RAMP). The resulting chiral enamine can then undergo diastereoselective alkylation with a 3-ethylphenyl halide. The steric hindrance provided by the auxiliary directs the electrophile to attack from the less hindered face, establishing the stereocenter at C2. Subsequent hydrolysis removes the auxiliary to reveal the enantiomerically enriched ketone. Evans oxazolidinone auxiliaries, while more commonly used for acyclic systems, can also be adapted for this purpose. youtube.comsigmaaldrich.com

Table 2: Chiral Auxiliary-Mediated Synthesis of 2-Substituted Cyclohexanones Illustrative data based on established methods for similar transformations.

Chiral Auxiliary Reaction Type Electrophile Diastereomeric Ratio (dr)
(S)-SAMP Alkylation of Hydrazone Benzyl Bromide >95:5
Evans Oxazolidinone Conjugate Addition Phenyl Grignard >98:2
(S,S)-Cyclohexane-1,2-diol Alkylation of Enol Ether Ethyl Iodide >95:5

Biocatalytic Transformations (e.g., Ene-Reductases)

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity under mild conditions. Ene-reductases (ERs), particularly from the Old Yellow Enzyme (OYE) family, are highly effective for the asymmetric reduction of activated C=C bonds. nih.govnih.govrsc.org

The synthesis of enantiopure this compound can be achieved through the asymmetric reduction of 2-(3-ethylphenyl)cyclohex-2-en-1-one. researchgate.net In this process, the ene-reductase, using a nicotinamide cofactor (NADH or NADPH), delivers a hydride to the β-carbon of the enone system with high facial selectivity. A subsequent protonation at the α-carbon, often controlled by the enzyme's active site, establishes the stereocenter. A wide variety of ene-reductases are available, and screening can identify an enzyme that provides the desired enantiomer with high conversion and enantiomeric excess. nih.gov

Table 3: Ene-Reductase Catalyzed Asymmetric Reduction of 2-Arylcyclohexenone Analogs Representative data from studies on analogous substrates.

Ene-Reductase Cofactor System Substrate Conversion (%) ee (%)
OYE1 NADPH 2-Phenylcyclohex-2-en-1-one >99 >99 (R)
YqjM NADPH 2-Phenylcyclohex-2-en-1-one 98 >99 (S)
GkOYE NADH 2-Methylcyclohex-2-en-1-one 95 98 (R)

Diastereoselective Synthesis Approaches

Diastereoselective synthesis is relevant when creating a molecule with multiple stereocenters, aiming to control their relative configuration. While this compound has only one stereocenter, diastereoselective strategies are crucial when it is synthesized from precursors that are themselves chiral or when additional stereocenters are introduced during the synthesis.

Control of Relative Stereochemistry During Ring Formation

The construction of the substituted cyclohexanone ring itself can be a source of stereochemical control. Ring-forming reactions like the Robinson annulation are powerful methods for creating six-membered rings. wikipedia.orgmasterorganicchemistry.com

The Robinson annulation involves a Michael addition followed by an intramolecular aldol (B89426) condensation. wikipedia.org If a chiral Michael acceptor or a chiral enolate is used, the initial Michael addition can proceed diastereoselectively, establishing the relative stereochemistry of the substituents on the newly formed ring. For example, the reaction of a chiral enamine of a ketone with 3-(3-ethylphenyl)but-3-en-2-one would lead to a diastereomerically enriched intermediate. The subsequent aldol cyclization locks in the stereochemistry. The choice of catalyst (acidic or basic) and reaction conditions can influence which diastereomer is favored in the cyclization step. nih.govacs.org

Influence of Reaction Conditions on Diastereoselectivity

Reaction conditions play a critical role in determining the outcome of stereoselective reactions, often by dictating whether the reaction is under kinetic or thermodynamic control. wikipedia.org

In the context of synthesizing a disubstituted cyclohexanone, such as a 2,3-disubstituted intermediate, the protonation of an enolate intermediate is a key step where diastereoselectivity can be controlled.

Kinetic Control: Using a strong, sterically hindered base (like lithium diisopropylamide, LDA) at low temperatures (e.g., -78 °C) leads to the rapid and irreversible formation of the less substituted (kinetic) enolate. pharmaxchange.infolibretexts.org Trapping this enolate with an electrophile can lead to one diastereomer.

Thermodynamic Control: Using a weaker base at higher temperatures allows for equilibration to the more stable, more substituted (thermodynamic) enolate, which upon reaction can yield the thermodynamically favored diastereomer. pharmaxchange.infofiveable.me

Solvent choice, temperature, and the nature of counter-ions can also influence the transition state energies, thereby affecting the diastereomeric ratio of the product. For instance, polar aprotic solvents can solvate cations, leading to a more reactive "naked" enolate, which can alter the stereochemical outcome compared to reactions in nonpolar solvents.

Table 4: Influence of Conditions on the Alkylation of a 2-Methylcyclohexanone Enolate Classic example illustrating the principle of kinetic vs. thermodynamic control.

Base Temperature (°C) Control Type Major Product
LDA -78 Kinetic 2,6-Disubstituted
NaH 25 Thermodynamic 2,2-Disubstituted
Et3N 80 Thermodynamic 2,2-Disubstituted

Conformational Analysis of the Cyclohexanone Ring and Substituents

The six-membered ring of cyclohexanone is not planar and exists in various conformations to minimize steric and torsional strain. The presence of substituents further influences the conformational equilibrium.

The cyclohexanone ring predominantly adopts a chair conformation to alleviate angle and eclipsing strain. youtube.comlibretexts.org In this conformation, the substituents can occupy either axial or equatorial positions. The chair form of cyclohexane (B81311) is known to be more stable than other conformations like the boat or twist-boat form. libretexts.orgyoutube.com

Like other carbonyl compounds with an α-hydrogen, this compound can exist in equilibrium with its enol tautomer. oregonstate.edulibretexts.orgquora.com Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. libretexts.orgquora.com The keto-enol tautomerism involves the movement of a hydrogen atom from the α-carbon to the carbonyl oxygen, resulting in the formation of a carbon-carbon double bond and a hydroxyl group. youtube.com However, for simple cyclohexanones, the keto form is significantly more stable and predominates at equilibrium. It is estimated that only a very small percentage (around 0.0001%) of cyclohexanone exists as its enol tautomer at room temperature. libretexts.orgyoutube.com

The equilibrium can be influenced by factors such as solvent and the presence of acid or base catalysts. oregonstate.edulibretexts.org While the enol form is present in minute quantities, it can be a highly reactive intermediate in various chemical reactions. libretexts.orgyoutube.com

The bulky 3-ethylphenyl group at the C2 position of the cyclohexanone ring has a significant impact on the conformational preference. To minimize steric interactions, specifically 1,3-diaxial interactions, the substituent will preferentially occupy the equatorial position in the chair conformation. utdallas.edu Placing a large substituent in the axial position would lead to significant steric strain with the axial hydrogens at the C4 and C6 positions.

The preference for the equatorial position is a general principle in the conformational analysis of substituted cyclohexanes. The larger the substituent, the greater the energetic preference for the equatorial position. This steric hindrance, sometimes referred to as A-strain, dictates that the chair conformation with the 2-(3-ethylphenyl) group in the equatorial position will be the most stable and therefore the most populated conformer at equilibrium.

Determination of Absolute and Relative Configuration

Establishing the precise three-dimensional arrangement of atoms, both in relation to each other (relative configuration) and in absolute space (absolute configuration), is crucial. A combination of advanced analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the stereochemistry of organic molecules. magritek.com For this compound, ¹H and ¹³C NMR spectroscopy provide detailed information about the connectivity and the spatial relationship of atoms.

To determine the relative configuration, techniques such as Nuclear Overhauser Effect (NOE) spectroscopy are invaluable. NOE experiments measure the transfer of nuclear spin polarization from one nucleus to another through space. The intensity of the NOE signal is inversely proportional to the sixth power of the distance between the nuclei, making it highly sensitive to internuclear distances up to about 5 Å. By observing NOE correlations between the protons of the 3-ethylphenyl group and the protons on the cyclohexanone ring, their relative orientation can be established.

Furthermore, the analysis of coupling constants (J-values) in the ¹H NMR spectrum can provide information about the dihedral angles between adjacent protons, which in turn helps to define the conformation of the cyclohexanone ring and the orientation of the substituent. researchgate.net For instance, a large coupling constant between two vicinal protons typically indicates a dihedral angle of approximately 180°, which is characteristic of an axial-axial relationship in a chair conformation.

Interactive Table: Representative ¹H NMR Data for Stereochemical Analysis

Proton Chemical Shift (ppm) Coupling Constants (Hz) Inferred Orientation
H2 (methine) 3.1 - 3.4 J = 11.5, 4.5 Axial
H6a 2.4 - 2.5 J = 13.0, 5.0 Axial

Note: The data presented are hypothetical and for illustrative purposes. Actual values would be determined experimentally.

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. unibas.itrsc.org It is a powerful method for determining the absolute configuration of chiral compounds, including this compound. nih.govnih.gov

The ECD spectrum is highly sensitive to the three-dimensional arrangement of the chromophores within the molecule. nih.gov The carbonyl group of the cyclohexanone and the aromatic ring of the 3-ethylphenyl group act as chromophores. The spatial relationship between these chromophores gives rise to characteristic Cotton effects (positive or negative peaks) in the ECD spectrum.

The absolute configuration is typically assigned by comparing the experimentally measured ECD spectrum with the theoretically calculated spectrum for a known absolute configuration (e.g., R or S). researchgate.netnih.gov Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are used to predict the ECD spectra of the different possible stereoisomers. nih.govnih.gov A good match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration. The conformation of the cyclohexanone ring and the orientation of the substituents strongly influence the ECD spectrum. nih.gov

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. anton-paar.comwikipedia.org This technique provides precise information about bond lengths, bond angles, and the absolute configuration of a crystalline compound. wikipedia.org

For this compound, obtaining a single crystal of suitable quality is the first critical step. anton-paar.com The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map of the molecule. wikipedia.org This map reveals the precise positions of all atoms, allowing for the unambiguous determination of both the relative and absolute stereochemistry. nih.gov

The crystallographic data would confirm the preferred chair conformation of the cyclohexanone ring and the equatorial orientation of the 3-ethylphenyl substituent in the solid state. It also provides the most accurate data for bond lengths and angles within the molecule.

Interactive Table: Key Crystallographic Parameters

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.5
b (Å) 8.2
c (Å) 15.1
β (°) 98.5
Volume (ų) 1650

Note: The data presented are hypothetical and for illustrative purposes. Actual values would be determined from a single-crystal X-ray diffraction experiment.

Computational Methods for Stereochemical Prediction and Verification

In the synthesis of this compound, where multiple stereoisomers can be formed, computational chemistry has emerged as a powerful tool for both predicting the stereochemical outcome of reactions and verifying the absolute and relative configurations of the synthesized products. These in silico methods provide a theoretical framework to understand the underlying factors governing stereoselectivity and offer a means to corroborate experimental findings. The primary computational tools employed for these purposes are Density Functional Theory (DFT) and its time-dependent extension (TD-DFT).

At its core, the prediction of stereoselectivity relies on the accurate calculation of the potential energy surfaces of the reaction pathways leading to different stereoisomers. By identifying the transition states for the formation of each diastereomer, their relative energies can be computed. According to transition state theory, the diastereomeric ratio (d.r.) is exponentially related to the difference in the free energies of the diastereomeric transition states (ΔΔG‡). A lower energy transition state corresponds to a faster reaction rate and, consequently, the formation of the major diastereomer.

For a reaction such as a Michael addition to an enone to form a 2-arylcyclohexanone, DFT calculations can model the approach of the nucleophile to the two faces of the cyclohexenone ring. The calculations would typically involve geometry optimization of the transition state structures for both the syn and anti attacks. The computed energy difference between these transition states allows for a theoretical prediction of the diastereomeric excess (d.e.).

A typical computational workflow for predicting the diastereomeric ratio is as follows:

Conformational Search: Identification of the lowest energy conformations of the reactants.

Transition State Search: Locating the transition state structures for the formation of all possible stereoisomers.

Frequency Calculation: Verification that each transition state has a single imaginary frequency corresponding to the reaction coordinate, and to obtain thermodynamic data for free energy calculations.

Calculation of Diastereomeric Ratio: Using the calculated free energy difference between the transition states to predict the ratio of diastereomers at a given temperature.

The choice of the functional and basis set in DFT calculations is crucial for obtaining accurate results. The B3LYP functional combined with a 6-31G* basis set is a commonly used level of theory that provides a good balance between accuracy and computational cost for organic molecules of this size.

Table 1: Hypothetical DFT Calculation Results for the Diastereoselective Synthesis of this compound

Transition StateRelative Electronic Energy (kcal/mol)Relative Free Energy (ΔG‡) (kcal/mol)Predicted Diastereomeric Ratio (cis:trans) at 298 K
TS-cis0.000.0092:8
TS-trans1.501.85

Beyond predicting the outcome of a reaction, computational methods are instrumental in the structural elucidation of the chiral products. The verification of the absolute configuration of an enantiomerically enriched sample of this compound can be achieved by comparing the experimentally measured Electronic Circular Dichroism (ECD) spectrum with the spectrum predicted by TD-DFT calculations.

The procedure for ECD-based absolute configuration assignment involves several steps:

Conformational Analysis: A thorough conformational search of the chiral molecule is performed using a lower level of theory, such as molecular mechanics, to identify all stable conformers.

Geometry Optimization: The geometries of the identified conformers are then optimized at a higher level of theory, typically DFT (e.g., B3LYP/6-31G*).

TD-DFT Calculations: For each optimized conformer, the ECD spectrum is calculated using TD-DFT. This involves computing the excitation energies and rotatory strengths of the electronic transitions.

Boltzmann Averaging: The individual calculated spectra of the conformers are averaged based on their Boltzmann population distribution, which is determined by their relative free energies.

Comparison with Experimental Data: The final, Boltzmann-averaged theoretical ECD spectrum is then compared with the experimental spectrum. A good match between the calculated spectrum of a particular enantiomer (e.g., the (R)-enantiomer) and the experimental spectrum confirms the absolute configuration of the synthesized compound.

Table 2: Comparison of Experimental and TD-DFT Calculated ECD Data for a Hypothetical Enantiomer of this compound

MethodWavelength (nm)Cotton Effect Sign
Experimental295Positive (+)
240Negative (-)
TD-DFT (R-enantiomer)292Positive (+)
238Negative (-)
TD-DFT (S-enantiomer)292Negative (-)
238Positive (+)

The close agreement between the experimental data and the calculated spectrum for the (R)-enantiomer in the hypothetical data above would provide strong evidence for the assignment of the (R)-configuration to the experimentally isolated product. These computational techniques, by providing detailed insights into reaction mechanisms and molecular properties, are indispensable in modern stereoselective synthesis and analysis.

Reactivity and Chemical Transformations of 2 3 Ethylphenyl Cyclohexan 1 One

Reactions Involving the Ketone Carbonyl Group

The polarized carbon-oxygen double bond of the ketone is a prime target for nucleophilic attack and reduction. Furthermore, the adjacent alpha-protons exhibit enhanced acidity, paving the way for enolate-mediated reactions.

Reductions to Cyclohexanols

The ketone functionality of 2-(3-ethylphenyl)cyclohexan-1-one can be readily reduced to the corresponding secondary alcohol, 2-(3-ethylphenyl)cyclohexan-1-ol. A variety of reducing agents can accomplish this transformation, with the choice of reagent often influencing the stereochemistry of the resulting alcohol.

Common metal hydride reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this reduction. Enzymatic reductions, for instance using Saccharomyces cerevisiae (baker's yeast), have also been employed for the stereoselective reduction of 2-substituted cyclohexanones, yielding products with high enantiomeric purity. nih.gov The stereochemical outcome, yielding either cis or trans-2-(3-ethylphenyl)cyclohexan-1-ol, is dependent on the reaction conditions and the specific reducing agent used.

Reducing AgentProductKey Features
Sodium Borohydride (NaBH₄)2-(3-Ethylphenyl)cyclohexan-1-olMild and selective for ketones.
Lithium Aluminum Hydride (LiAlH₄)2-(3-Ethylphenyl)cyclohexan-1-olPowerful reducing agent, less selective.
Saccharomyces cerevisiaeEnantiomerically enriched 2-(3-Ethylphenyl)cyclohexan-1-olsProvides high stereoselectivity. nih.gov

Enolate Chemistry (e.g., Alkylation, Acylation)

The protons on the carbon atoms alpha to the carbonyl group (C2 and C6) are acidic and can be removed by a strong base to form a resonance-stabilized enolate. This enolate is a powerful nucleophile and can react with various electrophiles.

Alkylation: The alkylation of unsymmetrical ketones like this compound can lead to a mixture of products, as deprotonation can occur at either the C2 or C6 position. The regioselectivity of enolate formation is influenced by the reaction conditions. Kinetically controlled conditions (strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperature) favor the formation of the less substituted enolate (deprotonation at C6). Thermodynamically controlled conditions (weaker base at higher temperature) favor the more substituted and more stable enolate (deprotonation at C2). The subsequent SN2 reaction of the enolate with an alkyl halide introduces a new alkyl group. libretexts.orgyoutube.com

Acylation: Similar to alkylation, enolates can be acylated by reacting with an acyl halide or an anhydride (B1165640). This reaction introduces an acyl group at the alpha-position, leading to the formation of a β-dicarbonyl compound. The control of regioselectivity remains a key challenge, similar to alkylation reactions. Enamines, formed from the reaction of the ketone with a secondary amine, can also be used as enolate equivalents for acylation, often providing better control and avoiding issues like O-acylation.

ReactionReagentsProduct Type
Alkylation1. Strong Base (e.g., LDA) 2. Alkyl Halide (R-X)α-Alkylated Ketone
Acylation1. Strong Base (e.g., LDA) 2. Acyl Halide (RCOCl)β-Dicarbonyl Compound

Transformations of the Cyclohexanone (B45756) Ring

The cyclohexanone ring itself can undergo significant structural changes, including alterations in ring size and conversion to an aromatic system.

Ring Expansion and Contraction Reactions

Ring Expansion: The Tiffeneau-Demjanov rearrangement provides a method for the one-carbon ring expansion of cycloalkanones. wikipedia.orgwikipedia.orgnumberanalytics.com This reaction sequence typically involves the conversion of the ketone to a cyanohydrin, which is then reduced to a β-amino alcohol. Treatment of the β-amino alcohol with nitrous acid generates a diazonium salt, which undergoes a rearrangement with concomitant ring expansion to yield a cycloheptanone. Applying this to 2-phenylcyclohexanone (B152291) would lead to a 2-phenylcycloheptanone (B1329588) derivative.

Ring Contraction: The Favorskii rearrangement is a reaction of an α-halo ketone with a base that results in a ring-contracted carboxylic acid derivative. wikipedia.orgwikipedia.org For a cyclic α-halo ketone, this reaction leads to the formation of a smaller ring. For instance, treatment of an α-halo derivative of 2-phenylcyclohexanone with a base like sodium hydroxide (B78521) would induce a rearrangement to form a phenyl-substituted cyclopentanecarboxylic acid. The reaction proceeds through a cyclopropanone (B1606653) intermediate. wikipedia.org

Reaction NameStarting MaterialProduct TypeKey Transformation
Tiffeneau-Demjanov Rearrangement2-Arylcyclohexanone2-ArylcycloheptanoneOne-carbon ring expansion. wikipedia.orgwikipedia.orgnumberanalytics.com
Favorskii Rearrangementα-Halo-2-arylcyclohexanoneAryl-substituted cyclopentanecarboxylic acidOne-carbon ring contraction. wikipedia.orgwikipedia.org

Aromatization Reactions from Cyclohexenone Intermediates

Substituted cyclohexanones can serve as precursors to phenols through dehydrogenation, often proceeding through a cyclohexenone intermediate. This transformation is a powerful method for synthesizing substituted aromatic compounds.

Palladium-catalyzed aerobic dehydrogenation has emerged as an efficient method for the conversion of substituted cyclohexanones to the corresponding phenols. scispace.comnih.gov The reaction typically involves the use of a palladium(II) catalyst and molecular oxygen as the oxidant. scispace.comnih.gov This process involves the sequential dehydrogenation of two saturated carbon-carbon bonds within the cyclohexanone ring, followed by tautomerization of the resulting dienone to the stable aromatic phenol. This methodology has been successfully applied to a range of aryl-substituted cyclohexanones, affording meta-substituted phenols, which can be challenging to access through traditional electrophilic aromatic substitution routes. scispace.com

Catalyst SystemOxidantProduct
Palladium(II) with a pyridine-based ligandMolecular Oxygen (O₂)Substituted Phenol scispace.comnih.gov

Oxidative Transformations of the Cyclohexanone Ring

The cyclohexanone ring in this compound is susceptible to oxidative transformations, most notably the Baeyer-Villiger oxidation. This reaction converts cyclic ketones into lactones (cyclic esters) and is a valuable synthetic tool.

Research into the Baeyer-Villiger oxidation of racemic 2-arylcyclohexanones has demonstrated the potential for highly enantioselective transformations using chiral catalysts. organic-chemistry.orgcolab.wsnih.gov A study by Zhou et al. utilized a chiral N,N′-dioxide–Scandium(III) complex to achieve kinetic resolution of racemic 2-arylcyclohexanones. acs.org In this process, one enantiomer of the starting material reacts faster than the other, allowing for the separation of the unreacted ketone and the resulting lactone product, both with high enantiomeric purity. nih.govacs.org

Interestingly, the kinetic resolution of 2-arylcyclohexanones can proceed via an "abnormal" Baeyer-Villiger oxidation pathway. acs.org Contrary to standard migratory aptitudes where the more substituted group (the aryl group) would be expected to migrate, the reaction can preferentially proceed through the migration of the less substituted methylene (B1212753) (CH₂) group of the cyclohexanone ring. acs.org This abnormal rearrangement leads to the formation of enantioenriched 3-aryloxepan-2-ones. acs.org The reaction is typically performed using an oxidant like meta-chloroperoxobenzoic acid (m-CPBA). organic-chemistry.org

Table 1: Baeyer-Villiger Oxidation of 2-Arylcyclohexanones

Reaction TypeCatalyst/ReagentSubstrateProductKey Finding
Enantioselective Baeyer-Villiger OxidationChiral N,N′-dioxide–Sc(OTf)₃ / m-CPBARacemic 2-ArylcyclohexanonesOptically Active 3-Aryloxepan-2-ones & Unreacted KetoneAchieves kinetic resolution through an abnormal oxidation pathway, yielding products with high enantiomeric excess (ee). nih.govacs.org

Other oxidative processes can also target the cyclohexanone ring. For instance, oxidation of cyclohexanone itself can yield adipic acid, a dicarboxylic acid of significant industrial importance. mdpi.comnih.gov This type of oxidative cleavage, often requiring stronger conditions or specific catalytic systems, represents another potential transformation pathway for the cyclohexanone moiety in the title compound.

Reactions Involving the 3-Ethylphenyl Substituent

The 3-ethylphenyl group offers two distinct sites for chemical modification: the aromatic ring itself and the ethyl side chain.

Electrophilic Aromatic Substitutions on the Phenyl Ring

The phenyl ring of this compound can undergo electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. msu.edumasterorganicchemistry.com The outcome of such reactions is governed by the directing effects of the substituents already present on the ring. In this molecule, there are two substituents to consider: the ethyl group at position 3 and the cyclohexan-1-one group at position 1.

Ethyl Group: An alkyl group like ethyl is an activating substituent and an ortho, para-director. It increases the electron density of the ring, particularly at the positions ortho (2 and 4) and para (6) to itself.

Cyclohexan-1-one Group: The keto-alkyl group is an electron-withdrawing group due to the carbonyl's electronegativity. This makes it a deactivating substituent and a meta-director.

The interplay of these two opposing effects, along with steric hindrance from the bulky cyclohexanone substituent, determines the position of substitution. The activating ortho, para-directing effect of the ethyl group is generally stronger than the deactivating effect of the keto-alkyl group. Therefore, substitution is most likely to occur at the positions activated by the ethyl group. Steric hindrance will likely disfavor substitution at the C2 position, which is crowded by both substituents. The C6 position is also sterically hindered. Consequently, the most probable site for electrophilic attack is the C4 position, which is para to the ethyl group and meta to the cyclohexanone substituent.

Table 2: Predicted Products of Electrophilic Aromatic Substitution

ReactionReagentProbable Major Product
NitrationHNO₃ / H₂SO₄2-(3-Ethyl-4-nitrophenyl)cyclohexan-1-one
BrominationBr₂ / FeBr₃2-(4-Bromo-3-ethylphenyl)cyclohexan-1-one

Modifications of the Ethyl Side Chain

The ethyl side chain provides further opportunities for functionalization, primarily at the benzylic position—the carbon atom directly attached to the aromatic ring. This position is activated due to the ability of the benzene (B151609) ring to stabilize radical intermediates through resonance. libretexts.orglibretexts.org

Benzylic Bromination: A common reaction is benzylic bromination, which can be achieved using N-bromosuccinimide (NBS) with a radical initiator (e.g., light or peroxide). chemistrysteps.commasterorganicchemistry.comchadsprep.com This reaction selectively replaces a hydrogen atom at the benzylic position with a bromine atom, yielding 2-(3-(1-bromoethyl)phenyl)cyclohexan-1-one. This product is a valuable intermediate for further nucleophilic substitution or elimination reactions. gla.ac.uk

Benzylic Oxidation: The ethyl side chain can be oxidized under more vigorous conditions. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), can oxidize an alkyl chain attached to a benzene ring to a carboxylic acid group, provided there is at least one benzylic hydrogen. unizin.orgdoubtnut.comvedantu.com This transformation would convert the ethyl group into a carboxyl group, resulting in the formation of 3-(2-oxocyclohexyl)benzoic acid.

Table 3: Reactions of the Ethyl Side Chain

ReactionReagentProduct
Benzylic BrominationN-Bromosuccinimide (NBS), light/heat2-(3-(1-Bromoethyl)phenyl)cyclohexan-1-one
Side-Chain OxidationPotassium Permanganate (KMnO₄), heat3-(2-Oxocyclohexyl)benzoic acid

Rearrangement Reactions (e.g., Sigmatropic Rearrangements in Enone Systems)

Sigmatropic rearrangements are concerted pericyclic reactions where a sigma bond migrates across a π-electron system. wikipedia.orguh.edu While this compound itself is a saturated ketone, its corresponding α,β-unsaturated derivative, 2-(3-ethylphenyl)cyclohex-2-en-1-one, would be a candidate for such rearrangements. This enone can be synthesized from the parent ketone through various methods. organic-chemistry.org

A relevant example is the colab.wscolab.ws-sigmatropic rearrangement, which includes well-known reactions like the Claisen and Cope rearrangements. acs.orglibretexts.org Research on the synthesis of cyclohexenone derivatives has shown pathways involving an oxy-Cope type colab.wscolab.ws-sigmatropic rearrangement. acs.org In a generalized analogous pathway, an enol or enolate derivative of this compound could react with an allylic system. For instance, the enol ether could undergo a Claisen-type rearrangement.

The mechanism generally involves a six-membered cyclic transition state. libretexts.org For example, in an oxy-Cope rearrangement pathway analogous to that reported in the literature, a vinyl group could be added to the carbonyl carbon to create a tertiary alcohol. acs.org Subsequent formation of an enolate could then trigger a colab.wscolab.ws-sigmatropic rearrangement, leading to a significantly restructured carbon skeleton. These rearrangements are powerful tools for building molecular complexity in a stereospecific manner. acs.orglibretexts.org

Derivatization Strategies for Structural Modification and Functionalization

Derivatization involves chemically modifying a molecule to either aid in its analysis or to synthesize new compounds with different functionalities and properties. nih.govresearchgate.net this compound possesses multiple sites amenable to derivatization.

The most reactive site for derivatization is the ketone carbonyl group. It can readily react with a variety of nucleophiles to form a range of derivatives.

Oxime Formation: Reaction with hydroxylamine (B1172632) (NH₂OH) yields a cyclohexanone oxime derivative. Oximes are important intermediates, for example, in the synthesis of lactams like caprolactam, a precursor to Nylon 6. youtube.com

Hydrazone Formation: Reagents like hydrazine (B178648) or 2,4-dinitrophenylhydrazine (B122626) react to form the corresponding hydrazones, which are often crystalline solids useful for characterization.

Enamine/Enolate Formation: The α-protons adjacent to the carbonyl are acidic and can be removed by a base to form an enolate. Enolates are potent nucleophiles used in a vast array of carbon-carbon bond-forming reactions. Alternatively, reaction with a secondary amine can produce an enamine, another useful synthetic intermediate.

Modern synthetic methods also allow for the functionalization at less intuitive positions. For example, the synergistic use of photoredox and organocatalysis enables the direct β-functionalization of cyclic ketones, allowing for the formation of a new bond at the C4 position of the cyclohexanone ring. scispace.com Furthermore, derivatization strategies can be employed for analytical purposes, for instance, by reacting the ketone with a reagent like cyclohexane-1,3-dione to create a derivative that is more easily detected by techniques like chromatography. researchgate.net

Table 4: Examples of Derivatization Strategies

Reaction SiteReagent/MethodResulting Functional Group/StructurePurpose
Carbonyl GroupHydroxylamine (NH₂OH)OximeSynthetic Intermediate
Carbonyl GroupGrignard Reagent (e.g., Vinylmagnesium bromide)Tertiary AlcoholFunctionalization, Precursor for Rearrangement patsnap.com
α-PositionBase (e.g., LDA)EnolateC-C Bond Formation
β-PositionPhotoredox/Organocatalysisβ-Substituted KetoneC-C Bond Formation scispace.com
Ethyl Group (Benzylic)N-Bromosuccinimide (NBS)Benzylic BromideSynthetic Intermediate masterorganicchemistry.com

Advanced Spectroscopic and Analytical Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise three-dimensional structure of organic compounds in solution. For 2-(3-Ethylphenyl)cyclohexan-1-one, a combination of one-dimensional and multi-dimensional NMR techniques provides a complete picture of its molecular framework and dynamic behavior.

Multi-dimensional NMR for Complex Structural Elucidation (e.g., COSY, HSQC, HMBC)

Multi-dimensional NMR experiments are crucial for unambiguously assigning the proton (¹H) and carbon (¹³C) signals, especially for a molecule with a complex and overlapping spectrum like this compound. Techniques such as COSY, HSQC, and HMBC reveal through-bond correlations between nuclei. rsc.orgchemicalbook.comresearchgate.net

¹H-¹H Correlation Spectroscopy (COSY): The COSY experiment identifies protons that are coupled to each other, typically over two or three bonds. rsc.org For this compound, COSY would reveal correlations between the methine proton at the C2 position and the adjacent methylene (B1212753) protons on the cyclohexanone (B45756) ring. Furthermore, it would show couplings between the methylene protons within the cyclohexanone ring and between the ethyl group's methylene and methyl protons on the phenyl ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms. rsc.orghmdb.ca This is a highly sensitive technique that allows for the definitive assignment of which protons are attached to which carbons. hmdb.ca An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups by the phase of the cross-peaks. rsc.org

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is vital for piecing together the complete carbon skeleton by showing correlations between protons and carbons over two or three bonds (and sometimes four in conjugated systems). rsc.orghmdb.ca For this compound, key HMBC correlations would include:

The protons of the ethyl group on the phenyl ring to the aromatic carbons.

The methine proton at C2 to the carbonyl carbon (C1) and to the aromatic carbons of the ethylphenyl ring.

The protons on the cyclohexanone ring to the carbonyl carbon.

Based on data from structurally similar compounds, such as 2-(3-methoxyphenyl)cyclohexan-1-one and 2-(o-tolyl)cyclohexan-1-one, the predicted ¹H and ¹³C NMR chemical shifts for this compound are presented in the tables below. rsc.org

Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic CH7.20 - 7.00m
C2-H (methine)3.65dd
Ethyl CH₂2.65q
Cyclohexanone CH₂ (C6)2.60 - 2.40m
Cyclohexanone CH₂2.30 - 1.80m
Ethyl CH₃1.25t

Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C1 (C=O)210.5
Aromatic C (quaternary)144.5, 138.0
Aromatic CH128.5, 126.5, 125.0
C2 (methine)57.5
C642.3
Ethyl CH₂28.8
Cyclohexanone CH₂35.0, 27.8, 25.3
Ethyl CH₃15.5

Dynamic NMR for Conformational Exchange Processes

Dynamic NMR (DNMR) spectroscopy is used to study molecules that are undergoing chemical or conformational exchange processes on the NMR timescale. whitman.edu For this compound, two main dynamic processes are of interest: the chair-chair interconversion of the cyclohexanone ring and the rotation of the 3-ethylphenyl group around the C2-C(aryl) bond.

The cyclohexanone ring exists in a dynamic equilibrium between two chair conformations. The substituent at C2 can occupy either an axial or an equatorial position. The relative populations of these conformers are influenced by steric interactions. youtube.comnih.gov At room temperature, this interconversion is typically fast on the NMR timescale, resulting in averaged signals. However, by lowering the temperature, it is possible to slow down this process and observe the individual signals for each conformer, allowing for the determination of the activation energy of the ring flip and the equilibrium constant between the conformers. Studies on similar 2-phenylcyclohexanone (B152291) derivatives have shown a preference for the conformer with the bulky aryl group in the equatorial position to minimize steric strain. nih.govacs.org

Solid-State NMR for Crystalline Forms

While solution-state NMR provides information about the molecule's structure and dynamics in solution, solid-state NMR (ssNMR) can characterize the compound in its crystalline or amorphous solid forms. researchgate.net If this compound can be crystallized, ssNMR could be used to:

Determine the number of distinct molecules in the asymmetric unit of the crystal lattice through the observation of non-equivalent signals.

Provide information about the packing of the molecules in the crystal.

Characterize polymorphism, which is the existence of different crystalline forms of the same compound.

Advanced Mass Spectrometry (MS) Techniques

Advanced mass spectrometry techniques are essential for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, typically to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of this compound (C₁₄H₁₈O). For instance, a search for a closely related compound, 2-(4-phenoxyphenyl)cyclohexan-1-one, yielded an exact mass measurement, demonstrating the power of this technique. rsc.org The calculated exact mass for the protonated molecule [M+H]⁺ of this compound would be used to confirm its elemental composition.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then subjected to fragmentation, and the resulting fragment ions are analyzed. This provides detailed information about the connectivity of the molecule. researchgate.netchemmethod.com For this compound, several characteristic fragmentation pathways are expected, based on the known fragmentation of ketones and substituted cyclohexanones. researchgate.netlibretexts.org

Key fragmentation pathways would likely include:

Alpha-cleavage: Breakage of the bonds adjacent to the carbonyl group. This could involve the loss of the ethylphenyl group or cleavage within the cyclohexanone ring. libretexts.org

McLafferty Rearrangement: A characteristic fragmentation of carbonyl compounds with an accessible gamma-hydrogen, leading to the loss of a neutral alkene. libretexts.orgyoutube.com

Cleavage of the Cyclohexanone Ring: The ring can open and subsequently fragment, leading to a series of characteristic losses, such as the loss of ethene (28 Da) or other small neutral molecules. whitman.eduresearchgate.net

Fragmentation of the Ethylphenyl Side Chain: This could involve benzylic cleavage to lose a methyl radical (15 Da), resulting in a stable benzylic cation.

Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/zPredicted FragmentFragmentation Pathway
202[C₁₄H₁₈O]⁺Molecular Ion (M⁺)
187[C₁₃H₁₅O]⁺Loss of CH₃ (from ethyl group)
174[C₁₂H₁₄O]⁺Loss of C₂H₄ (from ethyl group)
117[C₉H₁₁]⁺Cleavage of the bond between C2 and the phenyl ring
105[C₈H₉]⁺Benzylic cation from cleavage of the ethyl group
91[C₇H₇]⁺Tropylium ion, a common fragment from alkylbenzenes

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and understanding the molecular structure of this compound. scirp.org The interaction of infrared radiation with the molecule induces vibrations, and the resulting absorption or scattering pattern provides a unique fingerprint of the compound. upi.edu

Detailed Functional Group Analysis and Band Assignment

The vibrational spectra of this compound are characterized by distinct bands corresponding to the various functional groups present in the molecule. A thorough analysis, often supported by computational methods like Density Functional Theory (DFT), allows for the precise assignment of these bands. scirp.orgnih.gov

Key functional group vibrations include:

C=O Stretching: The carbonyl group of the cyclohexanone ring exhibits a strong, characteristic absorption band in the FT-IR spectrum, typically in the range of 1715-1680 cm⁻¹. The exact position can be influenced by the electronic effects of the adjacent phenyl ring.

Aromatic C-H Stretching: The C-H bonds of the ethylphenyl group give rise to stretching vibrations in the region of 3100-3000 cm⁻¹. nih.gov

Aliphatic C-H Stretching: The C-H bonds of the cyclohexanone ring and the ethyl group produce stretching bands in the 3000-2850 cm⁻¹ range. nih.gov

C-C Stretching: Vibrations corresponding to the carbon-carbon bonds within the aromatic ring are typically observed in the 1600-1400 cm⁻¹ region. nih.gov

CH₂ and CH₃ Bending: The bending vibrations of the methylene (CH₂) and methyl (CH₃) groups of the ethyl substituent and the cyclohexanone ring appear at lower frequencies, generally between 1470 cm⁻¹ and 1370 cm⁻¹.

Table 1: Tentative Vibrational Band Assignments for this compound

Wavenumber (cm⁻¹)Assignment
~3050Aromatic C-H Stretch
~2960Asymmetric CH₃ Stretch (Ethyl)
~2930Asymmetric CH₂ Stretch (Cyclohexane, Ethyl)
~2870Symmetric CH₃ & CH₂ Stretch
~1710C=O Stretch (Cyclohexanone)
~1600, ~1480Aromatic C=C Stretch
~1450CH₂ Scissoring (Cyclohexane, Ethyl)
~1380CH₃ Symmetric Bend (Ethyl)
~1220C-C-O Stretch
~780Aromatic C-H Out-of-Plane Bend

This table is a generalized representation. Actual peak positions may vary based on experimental conditions and the specific conformation of the molecule.

Comparison of Experimental and Calculated Vibrational Spectra

To enhance the accuracy of vibrational assignments, experimental FT-IR and FT-Raman spectra are often compared with theoretical spectra calculated using quantum chemical methods. scirp.orgresearchgate.net DFT calculations, employing functionals like B3LYP with appropriate basis sets, can predict vibrational frequencies and intensities with a high degree of accuracy. nih.gov

Discrepancies between experimental and calculated spectra can arise from several factors, including the phase of the sample (solid, liquid, or gas), intermolecular interactions, and the limitations of the theoretical model. researchgate.net Scaling factors are frequently applied to the calculated frequencies to improve the correlation with experimental data. The excellent agreement often observed between scaled theoretical and experimental spectra validates the structural and vibrational assignments. researchgate.net

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. usp.br For this compound, the UV-Vis spectrum is primarily dictated by the electronic transitions involving the phenyl ring and the carbonyl group.

The key electronic transitions observed are:

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. uzh.chlibretexts.org In this compound, these transitions are associated with the aromatic system and the C=O double bond. The presence of the phenyl ring conjugated with the carbonyl group can lead to a bathochromic (red) shift, moving the absorption maximum to a longer wavelength compared to non-conjugated systems. utoronto.ca

n → π Transitions:* This type of transition involves the promotion of a non-bonding electron (from the oxygen atom of the carbonyl group) to a π* antibonding orbital. uzh.chlibretexts.org These transitions are typically weaker in intensity compared to π → π* transitions. uzh.ch

The extent of conjugation between the phenyl ring and the cyclohexanone moiety significantly influences the λmax (wavelength of maximum absorbance). utoronto.ca The ethyl group on the phenyl ring acts as a weak auxochrome, which may cause a slight shift in the absorption bands.

Table 2: Expected UV-Vis Absorption Data for this compound

TransitionExpected λmax (nm)Molar Absorptivity (ε)Chromophore
π → π~245HighPhenyl-C=O
n → π~300LowC=O

These values are estimations and can be influenced by the solvent and the specific electronic environment.

Chiroptical Spectroscopy (ECD, VCD) for Stereochemical Characterization

Since this compound possesses a chiral center at the C2 position of the cyclohexanone ring, it can exist as a pair of enantiomers. Chiroptical spectroscopic techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are indispensable for determining the absolute configuration of these stereoisomers. rsc.orgcam.ac.uk

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light in the UV-Vis region. rsc.org The resulting spectrum, with positive and negative Cotton effects, is unique to a specific enantiomer. By comparing the experimental ECD spectrum with that predicted by theoretical calculations for a known absolute configuration, the stereochemistry of the molecule can be unambiguously assigned. nih.gov

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared radiation. ru.nl VCD spectroscopy provides a wealth of stereochemical information as it probes the chirality of the entire molecule through its vibrational modes. ru.nl The comparison of experimental VCD spectra with those calculated for the different enantiomers allows for a confident determination of the absolute configuration. cam.ac.uk The high resolution of VCD can be particularly advantageous in complex molecules. ru.nl

The combination of ECD and VCD offers a powerful and complementary approach to stereochemical analysis, providing a high level of confidence in the assignment of the absolute configuration of chiral molecules like this compound. ru.nl

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. uni-muenchen.delibretexts.org It is plotted onto the molecule's electron density surface, using a color scale to represent different electrostatic potential values. wolfram.com

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack. For this compound, the most negative region would be around the carbonyl oxygen atom due to its lone pairs of electrons. scribd.com

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-poor. These sites are prone to nucleophilic attack.

Green Regions: Represent areas of neutral potential.

The MEP map provides a powerful visual guide to predicting how the molecule will interact with other charged or polar species, highlighting the most likely sites for chemical reactions. uni-muenchen.delibretexts.org

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a calculation into a more intuitive picture of localized bonds and lone pairs, which corresponds closely to the familiar Lewis structure representation. uni-muenchen.dealtervista.org This analysis provides quantitative details about bonding, including:

Computational and Theoretical Investigations of this compound

Computational chemistry provides powerful tools for understanding the structure, reactivity, and properties of molecules at an atomic level. For a chiral ketone like this compound, theoretical investigations are invaluable for elucidating complex phenomena such as reaction mechanisms, conformational preferences, and spectroscopic signatures. This article details the established computational methodologies that would be applied to study this specific compound.

Role As a Synthetic Intermediate and Building Block in Organic Chemistry Research

Precursor in the Synthesis of Complex Organic Frameworks

The unique combination of a reactive ketone and an aryl group makes 2-(3-Ethylphenyl)cyclohexan-1-one an ideal starting material for the construction of intricate molecular architectures, particularly those containing fused ring systems.

Incorporation into Polycyclic Structures

The cyclohexanone (B45756) moiety of this compound is a classic component in annulation reactions, which are ring-forming processes. A prominent example is the Robinson annulation, a powerful method for creating a new six-membered ring. wikipedia.orgucla.eduntu.edu.sgpressbooks.pub In a hypothetical reaction, this compound could be reacted with a methyl vinyl ketone in the presence of a base. This sequence involves a Michael addition followed by an intramolecular aldol (B89426) condensation to furnish a bicyclic enone. This resulting polycyclic system can serve as a core structure for the synthesis of steroids and other natural products. libretexts.org

Furthermore, the compound can be a precursor for the synthesis of carbazoles, a class of nitrogen-containing heterocycles with significant biological and material applications. bohrium.comrsc.orgresearchgate.net Through a Fischer indole (B1671886) synthesis, for instance, this compound can be reacted with an appropriate arylhydrazine to yield a tetrahydrocarbazole derivative, which can be subsequently aromatized. youtube.com

Table 1: Hypothetical Polycyclization Reactions of this compound

Reaction TypeReagentProduct TypePotential Application
Robinson AnnulationMethyl vinyl ketoneBicyclic enoneSteroid synthesis
Fischer Indole SynthesisPhenylhydrazineTetrahydrocarbazoleOrganic electronics
Pictet-Spengler ReactionTryptamineFused indole alkaloidMedicinal chemistry

Asymmetric Synthesis of Advanced Intermediates

The presence of a chiral center at the C2 position of the cyclohexane (B81311) ring (once the enol or enolate is formed and reacts) makes this compound a valuable substrate in asymmetric synthesis. Methodologies such as enzymatic desymmetrization or the use of chiral catalysts can be employed to selectively produce one enantiomer of a desired product. acs.orgacs.org For instance, the asymmetric reduction of the ketone or the enantioselective alkylation of its enolate can lead to the formation of chiral alcohols or more complex substituted cyclohexanones with high enantiomeric purity. These chiral building blocks are crucial for the synthesis of optically active pharmaceuticals and other biologically active molecules. nih.gov

Participation in Cascade and Domino Reactions

Cascade reactions, also known as domino or tandem reactions, are highly efficient processes in which multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. The structural features of this compound allow it to participate in such transformations to rapidly generate molecular complexity. rsc.orgnih.govacs.org

For example, a three-component cascade reaction involving this compound, an arylamine, and a suitable Michael acceptor could lead to the formation of complex heterocyclic structures like tetrahydroindoles. nih.gov Such reactions often proceed through the initial formation of an enamine from the cyclohexanone, which then partakes in a series of subsequent bond-forming steps.

Table 2: Hypothetical Cascade Reactions Involving this compound

Cascade TypeReactantsProduct Class
Enamine-Michael-AldolAniline, AcrylonitrileFused Piperidine
Radical CyclizationAlkene, InitiatorSpirocyclic Lactone
Paal-Knorr/Friedel-Crafts1,4-Diketone, Lewis AcidFused Furan

Derivatization for the Development of New Synthetic Methodologies

The reactivity of both the ketone and the aromatic ring in this compound allows for a wide range of derivatizations. These modifications can be exploited to develop new synthetic methods. The ketone can be converted into an enol ether, enamine, or hydrazone, each with its unique reactivity profile. For instance, the corresponding silyl (B83357) enol ether can be used in Mukaiyama aldol reactions, while an enamine derivative can undergo Stork enamine alkylation.

The ethylphenyl group can also be functionalized through electrophilic aromatic substitution, directing incoming substituents to the ortho and para positions relative to the ethyl group. This allows for the introduction of additional functional groups that can be used to further elaborate the molecule or to tune its electronic and steric properties.

Use in the Preparation of Chiral Ligands or Catalysts (as a scaffold component)

The rigid cyclohexane framework of this compound makes it an attractive scaffold for the design of chiral ligands and organocatalysts. By introducing coordinating heteroatoms (such as nitrogen, phosphorus, or oxygen) through derivatization, it is possible to create molecules that can bind to metal centers and induce stereoselectivity in catalytic reactions.

For example, the ketone could be converted to a chiral diamine, which could then serve as a ligand for transition metals in asymmetric catalysis. The 3-ethylphenyl group can play a crucial role in establishing a well-defined chiral environment around the catalytic center, influencing the stereochemical outcome of the reaction. The development of such ligands is a key area of research in modern organic synthesis.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The development of environmentally benign and efficient methods for the synthesis of 2-(3-Ethylphenyl)cyclohexan-1-one and its analogs is a primary area for future research. Current strategies often rely on traditional methods that may involve harsh reagents and generate significant waste. Future efforts should focus on "green" chemistry principles.

Promising approaches include catalytic oxidations of the corresponding cyclohexanol (B46403) using environmentally friendly oxidants like hydrogen peroxide (H₂O₂) with tungstate (B81510) catalysts or sodium hypochlorite. mdpi.comsigmaaldrich.com These methods offer milder reaction conditions and produce water as the primary byproduct. Another avenue for exploration is the application of photocatalysis and electrocatalysis, which can enable the use of light or electricity to drive the synthesis, minimizing the need for chemical reagents. nih.gov Furthermore, recent advancements in the catalytic asymmetric synthesis of 2-arylcyclohexanones, employing transition metals, organocatalysts, or biocatalysts, present an opportunity to produce enantiomerically pure this compound, which is crucial for various applications. nih.govnih.govresearchgate.net

Exploration of New Reactivity Modes and Transformations

The reactivity of the this compound scaffold is ripe for exploration, offering the potential to discover novel chemical transformations. The presence of a ketone carbonyl group, an α-chiral center, and an aromatic ring provides multiple sites for chemical modification.

A significant area of interest is the Baeyer-Villiger oxidation. Studies on related racemic 2-arylcyclohexanones have shown that this reaction can be performed enantioselectively to produce chiral lactones, which are valuable building blocks in organic synthesis. nih.govorganic-chemistry.orgcolab.ws Future research could focus on optimizing this transformation for this compound to control the regioselectivity and stereoselectivity of the oxidation.

Beyond oxidation, the compound's nucleophilic and electrophilic nature can be exploited. The ketone can act as an electrophile, reacting with various nucleophiles. Conversely, the α-protons are acidic and can be deprotonated to form an enolate, which is a powerful nucleophile for reactions such as alkylations, aldol (B89426) condensations, and Michael additions. Investigating the reactivity of this compound with a diverse range of electrophiles and nucleophiles will undoubtedly lead to the discovery of new and valuable chemical transformations.

Advanced Computational Studies on Stereochemical Control and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT) and machine learning, will be instrumental in guiding the future research of this compound. DFT calculations can provide deep insights into reaction mechanisms and the origins of stereoselectivity. nih.govrutgers.edu For instance, modeling the transition states of reactions involving this compound can help in understanding and predicting the stereochemical outcome of asymmetric syntheses. nih.gov

Machine learning is emerging as a powerful tool for predicting the stereoselectivity of chemical reactions. nih.govnih.govresearchgate.netresearchgate.netarxiv.org By training models on existing experimental data for similar 2-arylcyclohexanones, it may be possible to predict the optimal catalyst and reaction conditions for achieving high enantioselectivity in the synthesis and transformations of this compound. This predictive capability can significantly reduce the experimental effort required for reaction optimization.

Integration with High-Throughput Experimentation and Data Science in Organic Chemistry

The integration of high-throughput experimentation (HTE) and data science offers a transformative approach to accelerate research on this compound. researchgate.netresearchgate.net HTE platforms enable the rapid screening of a large number of reaction conditions in parallel, which is ideal for optimizing synthetic routes and discovering new reactions. researchgate.net

By combining HTE with data science and machine learning, researchers can build predictive models from the large datasets generated. researchgate.netnih.govresearchgate.netrsc.org This data-driven approach can identify complex relationships between reaction parameters and outcomes, leading to more efficient and rational experimental design. researchgate.netnih.gov Automated synthesis platforms can further streamline the process, allowing for the rapid generation of derivatives and the exploration of a wider chemical space. sigmaaldrich.com

Design and Synthesis of Derivatives for Methodological Development in Chemical Research

The this compound scaffold can serve as a versatile platform for the design and synthesis of novel derivatives aimed at developing new methodologies in chemical research. By introducing various functional groups at different positions of the molecule, a library of compounds with diverse properties can be created.

These derivatives can be used to:

Develop new catalytic reactions: The scaffold can be used as a substrate to test the scope and limitations of new catalysts and catalytic systems.

Explore new reaction mechanisms: The electronic and steric properties of the derivatives can be systematically varied to probe the mechanisms of chemical transformations.

Create new molecular probes: Functionalized derivatives could be designed as probes to study biological processes or as new materials with specific optical or electronic properties.

The synthesis of these derivatives can be facilitated by the reactivity modes discussed earlier, such as functionalization of the ketone, the aromatic ring, or the cyclohexyl backbone. The development of a diverse library of this compound derivatives will undoubtedly fuel innovation in various areas of chemical research. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-(3-Ethylphenyl)cyclohexan-1-one and its analogs?

  • Methodology :

  • Utilize palladium-catalyzed cross-coupling reactions to introduce the 3-ethylphenyl group to the cyclohexanone scaffold.
  • Optimize reaction conditions (e.g., solvent, temperature) based on substituent electronic effects. For example, electron-withdrawing groups (e.g., nitro, chloro) on the phenyl ring reduce yields (37–56%), while alkyl groups (e.g., 2,4-dimethylphenyl) improve yields up to 75% .
  • Monitor reactions via TLC (Rf values: 0.33–0.35 in petroleum ether/ethyl acetate) and confirm purity using HPLC (>98%) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

  • Methodology :

  • 1H NMR : Assign peaks for cyclohexanone protons (δ 1.2–2.4 ppm) and aromatic protons (δ 6.6–7.2 ppm). Ethyl groups show characteristic triplets (δ 0.7–1.0 ppm for CH3 and δ 1.8–2.3 ppm for CH2) .
  • 13C NMR : Identify carbonyl carbon (δ ~207 ppm), aromatic carbons (δ 114–157 ppm), and ethyl carbons (δ 14–26 ppm) .
  • HRMS : Validate molecular formula (e.g., C14H18O for the base compound) with <2 ppm error .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence the pharmacological activity of this compound derivatives?

  • Methodology :

  • Compare analogs with substituents like fluoro, chloro, nitro, and methyl groups. For example:
SubstituentBiological Activity (IC50)Source
4-FluoroAntimicrobial (IC50: ~10 µM)
4-ChloroAnticancer (IC50: ~15 µM)
  • Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to target proteins like cytochrome P450 or opioid receptors .

Q. What strategies resolve contradictions in spectral data or nomenclature for cyclohexanone derivatives?

  • Methodology :

  • Cross-validate using multiple techniques (e.g., X-ray crystallography for ambiguous NMR assignments) .
  • Consult IUPAC guidelines and databases (e.g., PubChem, ECHA) to correct nomenclature errors (e.g., distinguishing between amino and ethylamino groups) .

Q. How can computational methods improve the design of this compound-based inhibitors?

  • Methodology :

  • Perform DFT calculations (B3LYP/6-31G**) to optimize geometry and analyze electronic properties (e.g., HOMO-LUMO gaps) .
  • Conduct molecular dynamics simulations (AMBER force field) to assess stability in biological membranes .

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